molecular formula C22H23N3O2 B5540742 (1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5540742
M. Wt: 361.4 g/mol
InChI Key: BGXLWKWFTYXJNY-PKOBYXMFSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" often involves complex organic reactions. For example, the compound TC-5619, a selective α7 nicotinic acetylcholine receptor agonist, showcases a sophisticated synthetic route that achieves selectivity and functionalization specific to cognitive disorder treatment purposes (Mazurov et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by a significant selectivity for the central nervous system over the peripheral nervous system. This specificity is largely due to the molecular arrangement that allows for selective receptor binding. Homology modeling and docking studies have been utilized to explain this observed selectivity, indicating a deep interaction between the molecular structure and its biological activity (Mazurov et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds is highlighted by their interactions with specific receptors, which underlines their potential in treating cognitive disorders. The design and synthesis of these compounds aim to optimize these interactions, achieving a desired biological effect while minimizing undesired activities (Mazurov et al., 2012).

Physical Properties Analysis

While specific data on the physical properties of "(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" was not directly available, compounds of similar structural complexity generally possess unique physical properties that influence their solubility, stability, and bioavailability. These properties are crucial for the compound's effectiveness as a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profiles.

Chemical Properties Analysis

The chemical properties, including reactivity under physiological conditions, stability, and interaction with biological molecules, dictate the compound's pharmacokinetics and pharmacodynamics. For compounds targeting the central nervous system, such as the α7 nicotinic acetylcholine receptor agonists, these properties are finely tuned to cross the blood-brain barrier and engage with the target receptors effectively and selectively (Mazurov et al., 2012).

Scientific Research Applications

Synthesis and Structural Analysis

One study detailed the synthesis of bicyclic σ receptor ligands with cytotoxic activity against human tumor cell lines, including small cell lung cancer. These compounds were prepared from (R)- and (S)-glutamate, utilizing Dieckmann cyclization and stereoselective reduction methods. The study highlights the significance of the compound's stereochemistry in determining its affinity for σ1 receptors and its potential therapeutic applications in cancer treatment (Geiger et al., 2007).

Potential Therapeutic Applications

Another research avenue explored the discovery of novel alpha 7 nicotinic acetylcholine receptor agonists for treating cognitive deficits associated with psychiatric or neurological conditions, such as schizophrenia and Alzheimer's disease. These compounds, including variants of the researched molecule, have shown promising preclinical efficacy in improving cognitive functions in animal models, indicating their potential as pharmacotherapies for cognitive impairments (O’Donnell et al., 2010).

Conformational and Structural Studies

Further structural and conformational studies of diazabicyclanones and diazabicyclanols have been conducted, providing insights into the preferred conformations of these compounds in different solvents. These studies are crucial for understanding the molecular basis of the compound's interactions with biological targets (Gálvez et al., 1985).

Pharmacological Screening

Lastly, the synthesis and biological activity evaluation of bispidine derivatives, including those derived from the compound of interest, have been conducted. These studies focus on assessing the local anesthetic activity and toxicity of these compounds, contributing to the development of safer and more effective therapeutic agents (Malmakova et al., 2021).

properties

IUPAC Name

(1S,5R)-3-(1-benzofuran-2-ylmethyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22-17-8-9-19(25(22)13-18-6-3-4-10-23-18)14-24(12-17)15-20-11-16-5-1-2-7-21(16)27-20/h1-7,10-11,17,19H,8-9,12-15H2/t17-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXLWKWFTYXJNY-PKOBYXMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C(=O)N2CC3=CC=CC=N3)CC4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=N3)CC4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-(1-benzofuran-2-ylmethyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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